molecular formula C14H17N3OS B2810130 N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)cyclopentanecarboxamide CAS No. 1021020-38-1

N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)cyclopentanecarboxamide

Cat. No. B2810130
CAS RN: 1021020-38-1
M. Wt: 275.37
InChI Key: RLKUUDNKIYTBDB-UHFFFAOYSA-N
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Description

N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)cyclopentanecarboxamide, also known as DMTP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMTP is a heterocyclic compound that contains a thiazole ring and a pyridine ring. It is a white crystalline solid that is soluble in organic solvents.

Scientific Research Applications

N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)cyclopentanecarboxamide has potential applications in various fields of scientific research. It has been studied for its antifungal, antibacterial, and anticancer properties. This compound has been shown to inhibit the growth of several fungal and bacterial strains, including Candida albicans and Staphylococcus aureus. In addition, this compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Mechanism of Action

The mechanism of action of N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)cyclopentanecarboxamide is not fully understood. However, it has been suggested that this compound may inhibit the activity of enzymes involved in the biosynthesis of important cellular components, such as nucleic acids and proteins. This inhibition may lead to the disruption of cellular processes and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce oxidative stress in cells, which can lead to cell death. In addition, this compound has been shown to inhibit the activity of certain enzymes, such as chitinase and glucosamine-6-phosphate synthase. These enzymes are involved in the biosynthesis of important cellular components, and their inhibition can lead to the disruption of cellular processes.

Advantages and Limitations for Lab Experiments

N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)cyclopentanecarboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. In addition, it has been shown to have potent antifungal, antibacterial, and anticancer properties, making it a potential candidate for drug development. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate data interpretation.

Future Directions

There are several future directions for research on N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)cyclopentanecarboxamide. One potential direction is to further investigate its mechanism of action and identify its molecular targets. This could lead to the development of more potent and specific this compound derivatives. Another direction is to explore its potential applications in other fields, such as agriculture and food preservation. Finally, more research is needed to determine the safety and toxicity of this compound, as well as its potential for drug development.

Synthesis Methods

N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)cyclopentanecarboxamide can be synthesized through a multistep process involving the reaction of 2-amino-5,7-dimethylthiazolo[4,5-b]pyridine with cyclopentanecarboxylic acid chloride in the presence of a base. The resulting product is then purified through recrystallization.

properties

IUPAC Name

N-(5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-yl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-8-7-9(2)15-12-11(8)19-14(16-12)17-13(18)10-5-3-4-6-10/h7,10H,3-6H2,1-2H3,(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLKUUDNKIYTBDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1SC(=N2)NC(=O)C3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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